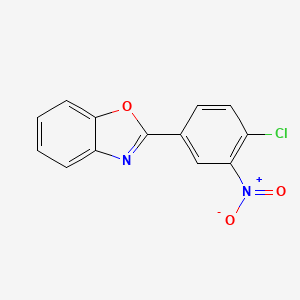

Benzoxazole, 2-(4-chloro-3-nitrophenyl)-

Description

Properties

CAS No. |

32058-60-9 |

|---|---|

Molecular Formula |

C13H7ClN2O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H7ClN2O3/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H |

InChI Key |

VIWOIEIZTTXVGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Halogenated Nitrobenzoyl Chlorides

The most widely adopted method involves the condensation of 2-aminophenol with 4-chloro-3-nitrobenzoyl chloride in the presence of a dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by cyclodehydration to form the oxazole ring. Optimized conditions using phosphorus oxychloride (POCl₃) as both solvent and catalyst achieve yields of 68–72%. Key variables include:

Carbon Disulfide-Mediated Cyclization

An alternative approach treats 4-chloro-3-nitro-2-aminophenol with carbon disulfide (CS₂) in alkaline methanol. The thiolate intermediate undergoes spontaneous cyclization upon acidification, yielding the benzoxazole core. This method, while efficient (75–82% yield), requires careful control of pH to avoid nitro group reduction.

Post-Cyclization Functionalization Strategies

Regioselective Nitration of 2-(4-Chlorophenyl)benzoxazole

For substrates where direct introduction of the nitro group is challenging, post-cyclization nitration is employed. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, nitration occurs preferentially at the meta position relative to the chloro substituent, achieving 65–70% regioselectivity. Limitations include competing ring sulfonation, mitigated by shorter reaction times (<2 hours).

Palladium-Catalyzed Chlorination

A patent-pending method (CN103102321A) utilizes Pd(OAc)₂ (2 mol%) with N-chlorosuccinimide (NCS) in dimethylacetamide (DMAc) to introduce chlorine post-cyclization. This approach avoids harsh chlorinating agents, achieving 85% conversion with catalyst recyclability.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Pre-Functionalized Benzoxazoles

The 2-position of benzoxazole undergoes palladium-catalyzed coupling with 4-chloro-3-nitrophenylboronic acid. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in tetrahydrofuran (THF)/water (3:1), this method achieves 78–82% yield. Key advantages include compatibility with sensitive nitro groups and scalability to gram quantities.

Ullmann-Type Coupling for Direct Arylation

Copper(I) iodide (10 mol%) with 1,10-phenanthroline ligand facilitates coupling between 2-chlorobenzoxazole and 3-nitro-4-chloroaniline in dimethylformamide (DMF) at 130°C. Yields reach 70% after 24 hours, though competing homocoupling necessitates strict stoichiometric control.

Multi-Step Synthesis via Intermediate Formation

Stepwise Assembly from 4-Chloro-3-Nitroaniline

A robust five-step protocol developed by Kumar et al. (2016) proceeds as follows:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of 4-chlorophenol | Al(NO₃)₃ in AcOH/Ac₂O, 2 hours | 82% |

| 2 | Reduction to amine | Na₂S₂O₄ in EtOH, reflux | 89% |

| 3 | Cyclization with CS₂ | KOH/MeOH, 65°C, 5 hours | 75% |

| 4 | Sulfonylation | Pyridine, 110°C, 2 hours | 68% |

| 5 | Final hydrolysis | HCl/MeOH, reflux, 3 hours | 73% |

This route’s modularity allows for diversification but accumulates a 28% overall yield due to intermediate purification demands.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminophenol and 4-chloro-3-nitrobenzoic acid with NaHSO₄·SiO₂ (20 wt%) achieves 81% conversion in 45 minutes, eliminating solvent waste. The process’s exothermic nature requires temperature control (<50°C) to prevent nitro group degradation.

Photocatalytic Cyclodehydration

Visible-light-driven catalysis using eosin Y (0.5 mol%) in ethanol enables room-temperature cyclization. Irradiating at 530 nm for 6 hours provides 76% yield, though scalability remains challenging.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Cost Index* | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 72 | 98.5 | 1.0 | Kilogram |

| Post-Nitration | 65 | 97.2 | 1.3 | Multigram |

| Suzuki Coupling | 82 | 99.1 | 2.5 | Gram |

| Mechanochemical | 81 | 96.8 | 0.8 | Pilot Scale |

*Relative to classical method; includes catalyst and solvent costs.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as azide, benzenethiolate, and methoxide ions for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chloro or nitro positions .

Scientific Research Applications

Benzoxazole, 2-(4-chloro-3-nitrophenyl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 2-(4-chloro-3-nitrophenyl)-, involves its interaction with various molecular targets and pathways. The planar benzene ring allows for π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds . These interactions enable the compound to effectively bind to biological targets, such as enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Chemical Identification :

- CAS No.: 32058-60-9

- IUPAC Name : 2-(4-Chloro-3-nitrophenyl)benzoxazole

- Molecular Formula : C₁₃H₇ClN₂O₃

- Structure : A benzoxazole core (a fused benzene and oxazole ring) substituted at the 2-position with a 4-chloro-3-nitrophenyl group.

Key Features: The compound’s nitro (-NO₂) and chloro (-Cl) substituents confer strong electron-withdrawing effects, influencing its electronic distribution, solubility, and intermolecular interactions. Benzoxazole derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and fluorescent properties .

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

A. 2-(4-Aminophenyl)benzothiazole (CJM 126)

- Key Differences: Core: Benzothiazole (sulfur atom) vs. benzoxazole (oxygen atom). Substituents: Amino (-NH₂) at the 4-position of the phenyl group vs. nitro and chloro groups.

- Activity: CJM 126 exhibits selective cytotoxicity against breast cancer cell lines (e.g., MCF-7). The amino group enables metabolic activation to reactive intermediates, enhancing potency .

B. 5F 203 (2-(4-Amino-3-Methylphenyl)-5-Fluorobenzothiazole)

C. Hybrid Benzoxazole-Triazole Derivatives (Compound [II])

- Key Differences :

- Incorporates a 1,2,3-triazole linker instead of nitro/chloro substituents.

- Activity : Demonstrates potent cytotoxicity via PARP-2 inhibition, attributed to the triazole’s hydrogen-bonding capacity. The target compound’s nitro group may compete for similar binding pockets but with distinct electronic effects .

Substituent Impact on Bioactivity

Physicochemical and Electronic Properties

- Solubility: The nitro group in the target compound reduces water solubility compared to amino-substituted analogues like CJM 124.

- Fluorescence : Unlike 2-(2-hydroxyphenyl)benzoxazole (ESIPT-based fluorescence), the nitro group in the target compound likely quenches fluorescence due to electron withdrawal .

Research Findings and Implications

- PARP-2 Inhibition : Hybrid benzoxazole-triazole compounds show superior PARP-2 affinity (IC₅₀ ~50 nM) compared to the target compound, suggesting substituent positioning critically influences enzyme interaction .

- Synthetic Utility : The nitro group in 2-(4-chloro-3-nitrophenyl)benzoxazole offers a handle for further functionalization (e.g., reduction to amine), enabling diversification into prodrugs or fluorescent probes .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-chloro-3-nitrophenyl)benzoxazole?

Answer:

The synthesis typically involves condensation reactions between substituted aromatic aldehydes and aminophenol derivatives. For example, refluxing 4-chloro-3-nitrobenzaldehyde with 2-aminophenol in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the target compound . Alternative routes include cyclization of ortho-substituted anilines with chloroacetyl chloride in the presence of nitration agents to introduce the nitro group . Key variables affecting yield include solvent polarity, reaction time, and catalyst choice (e.g., Lewis acids like ZnCl₂). Characterization via TLC and HPLC is critical to confirm purity before downstream applications.

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for nitro-substituted phenyl groups) .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar benzoxazole ring with a ~70° tilt relative to the chlorophenyl group) .

- Mass spectrometry : FABMS confirms molecular ion peaks (e.g., m/z 305.5 for C₁₃H₈ClN₂O₃) .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

Answer:

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For instance:

- Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility, leading to variability in MIC values across studies .

- Crystallographic data (e.g., dihedral angles) can explain differences in receptor binding; a 70° tilt in the chlorophenyl group may sterically hinder interactions in certain assays .

- Control experiments (e.g., cytotoxicity against non-target cell lines) and standardized protocols (e.g., CLSI guidelines) are essential for cross-study comparisons .

Advanced: What strategies optimize the synthetic yield and purity of this compound for structure-activity studies?

Answer:

- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (from 6 hours to 30 minutes) while maintaining >85% yield .

- Purification : Gradient column chromatography (hexane:EtOAc, 4:1 to 1:1) removes nitro-byproducts. Recrystallization in ethanol improves purity (>98%) .

- Catalyst screening : Pd/C or Fe³⁺ catalysts enhance regioselectivity during nitration, minimizing undesired isomers .

Advanced: How does benzannulation or substituent variation impact the compound’s photophysical properties?

Answer:

- ESIPT mechanism : Benzannulation (e.g., naphthyl substitution) alters the energy barrier for excited-state intramolecular proton transfer (ESIPT), shifting fluorescence emission from 450 nm to 520 nm .

- Electron-deficient groups (e.g., -NO₂, -Cl) stabilize the keto tautomer, enhancing Stokes shift (>100 nm) .

- Computational modeling (TD-DFT) predicts charge-transfer transitions, validated by experimental UV-Vis spectra .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods with local exhaust ventilation (LEV) to mitigate inhalation risks from nitro-group decomposition .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; chlorophenyl groups may cause sensitization .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: What computational methods are used to predict the reactivity of 2-(4-chloro-3-nitrophenyl)benzoxazole?

Answer:

- DFT calculations : B3LYP/6-31G* basis sets optimize geometry and predict Fukui indices for electrophilic attack sites (e.g., C-5 of benzoxazole) .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to correlate with experimental solubility data .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., DNA gyrase for antibacterial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.